Ethyl 4-{3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoyl}piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring, a fluorophenyl group, and a tricyclic structure
Preparation Methods
The synthesis of Ethyl 4-{3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoyl}piperazine-1-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the tricyclic core, followed by the introduction of the fluorophenyl group and the piperazine ring. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Ethyl 4-{3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a therapeutic agent due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-{3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: This compound also features a fluorophenyl group and has applications in medicinal chemistry.
1,1,1,3,3,3-Hexafluoropropan-2-ol: This compound contains multiple fluorine atoms and is used in various chemical reactions. The uniqueness of this compound lies in its tricyclic structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H30FN7O3 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
ethyl 4-[3-[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H30FN7O3/c1-2-34-23(33)29-11-9-28(10-12-29)21(32)8-7-20-25-26-22-19-15-18(16-3-5-17(24)6-4-16)27-31(19)14-13-30(20)22/h3-6,13-14,18-19,22,26-27H,2,7-12,15H2,1H3 |
InChI Key |
TWXSVBQFHWLRQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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